molecular formula C9H16O2 B2825520 2-Cyclohexyl-2-methoxyacetaldehyde CAS No. 185693-98-5

2-Cyclohexyl-2-methoxyacetaldehyde

Cat. No.: B2825520
CAS No.: 185693-98-5
M. Wt: 156.225
InChI Key: BJDZWBQRBDMRCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-methoxyacetaldehyde typically involves the reaction of cyclohexylmagnesium bromide with methoxyacetaldehyde. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up for industrial purposes, with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-methoxyacetaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-2-methoxyacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methoxyacetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. It can also undergo oxidation and reduction reactions, which are crucial in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexylacetaldehyde
  • 2-Methoxyacetaldehyde
  • Cyclohexylmethanol

Uniqueness

2-Cyclohexyl-2-methoxyacetaldehyde is unique due to the presence of both a cyclohexyl group and a methoxy group attached to the aldehyde carbon. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-cyclohexyl-2-methoxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(7-10)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZWBQRBDMRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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